
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound with the molecular formula C5H4F2N2O. It features a pyrazole ring substituted with two fluorine atoms and an ethanone group. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced bioavailability .
Méthodes De Préparation
The synthesis of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,4-difluoropyrazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other fluorinated pyrazole derivatives, such as:
1-(3,4-Difluorophenyl)-1H-pyrazole: Similar in structure but lacks the ethanone group, which affects its reactivity and biological activity.
1-(3,4-Difluoro-1H-pyrazol-1-yl)propanone: Contains an additional carbon in the side chain, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
73305-85-8 |
|---|---|
Formule moléculaire |
C5H4F2N2O |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
1-(3,4-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-2-4(6)5(7)8-9/h2H,1H3 |
Clé InChI |
FLPGKWMIXHXOQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C(=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


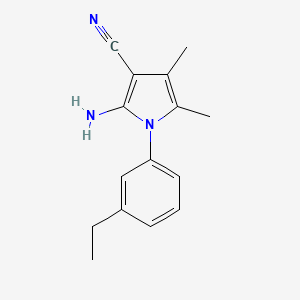
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)


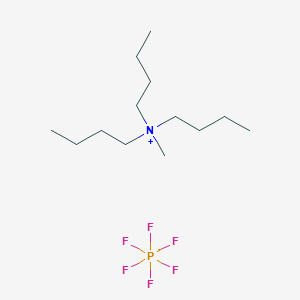
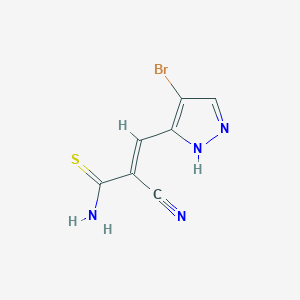
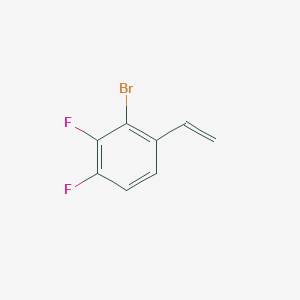
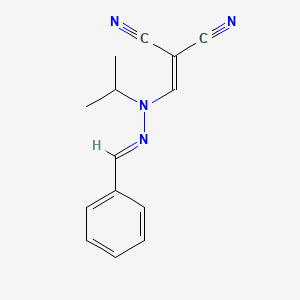

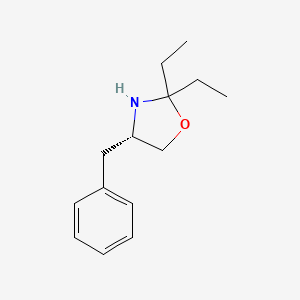
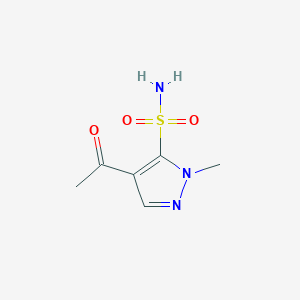
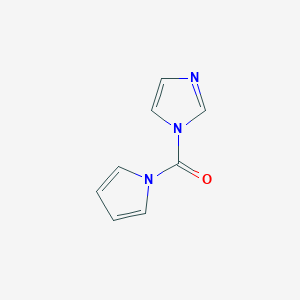
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
